Ethyl 3-ethoxy-3-iminopropionate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is typically synthesized by reacting ethyl 3-ethoxy-3-iminopropionate with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the addition of ethyl cyanoacetate and ethanol in the presence of hydrogen chloride . The reaction mixture is then crystallized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted under mild conditions.
Major Products:
Hydrolysis: Ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-3-iminopropionate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-3-iminopropionate hydrochloride involves its interaction with sodium channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to localized anesthesia . This action is similar to other local anesthetics, which also target sodium channels to exert their effects .
Comparison with Similar Compounds
- Ethyl carbethoxyacetimidate hydrochloride
- Diethyl malonmonoimidate hydrochloride
- Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Comparison: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is unique due to its specific structure, which imparts distinct anesthetic properties . Compared to similar compounds, it has a higher efficacy as a local anesthetic and a different spectrum of chemical reactivity .
Properties
CAS No. |
2318-25-4 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(1,3-diethoxy-3-oxopropylidene)azanium;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H |
InChI Key |
HYMXUYQKXCHWDC-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OCC.Cl |
Canonical SMILES |
CCOC(=[NH2+])CC(=O)OCC.[Cl-] |
2318-25-4 | |
physical_description |
WetSolid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Synthesis routes and methods V
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-ethoxy-3-iminopropionate hydrochloride in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones?
A1: this compound serves as a crucial starting material in this synthesis []. The reaction proceeds in three main steps:
Q2: Are there any advantages to this synthetic approach compared to other methods for pyrazolone synthesis?
A2: Yes, the paper highlights that this method offers a convenient one-flask synthesis []. This suggests several advantages, including:
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